(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Descripción
(1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline (CAS: 118864-75-8) is a chiral tetrahydroisoquinoline (THIQ) derivative with a phenyl substituent at the C1 position of the isoquinoline scaffold. Its molecular formula is C₁₅H₁₅N (molecular weight: 209.29), and it exhibits a melting point of 80–82°C and a boiling point of 338°C . The compound is synthesized via enantioselective resolution of racemic mixtures (e.g., tartrate salt separation) or through chiral ligand-assisted reactions, such as the use of triethylamine and carbon disulfide (CS₂) to form dithiocarbamate complexes .
This compound serves as a critical intermediate in pharmaceuticals, notably in the synthesis of solifenacin, a muscarinic receptor antagonist for overactive bladder treatment . Its chiral center and rigid bicyclic structure make it valuable in asymmetric catalysis and organocatalysis .
Propiedades
IUPAC Name |
(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-9,15-16H,10-11H2/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTRSEDVLBBFJZ-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](C2=CC=CC=C21)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80922796 | |
| Record name | 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80922796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118864-75-8 | |
| Record name | (+)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118864-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118864758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80922796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-1-phenyl-, (1S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.719 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1S)-1,2,3,4-TETRAHYDRO-1-PHENYLISOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5NZ4W5RGQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Métodos De Preparación
Bischler-Napieralski Cyclization Followed by Reduction
The Bischler-Napieralski reaction remains a foundational method for constructing the tetrahydroisoquinoline scaffold. In this approach, N-(2-phenethyl)benzamide undergoes cyclization using phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃) in benzene, yielding 1-phenyl-3,4-dihydroisoquinoline (1-Ph-DHIQ). Subsequent reduction with sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) produces racemic 1-Ph-THIQ, which requires resolution to isolate the (S)-enantiomer. Challenges include moderate yields (60–70%) and the need for chiral separation techniques.
Chiral Resolution of Racemic Mixtures
Early industrial processes relied on resolving racemic 1-Ph-THIQ using chiral acids (e.g., tartaric acid). For instance, diastereomeric salt formation with (R,R)-dibenzoyltartaric acid achieves enantiomeric excess (ee) >98% but suffers from low overall yield (35–40%) due to multiple crystallization steps. This method, while reliable, is labor-intensive and generates significant waste, limiting its cost-effectiveness for large-scale production.
Catalytic Asymmetric Hydrogenation
Transition Metal-Catalyzed Systems
Recent advances utilize chiral transition metal complexes to directly hydrogenate 1-Ph-DHIQ. A Rhodium-(R)-BINAP catalyst system in methanol at 50°C and 50 bar H₂ achieves 92% ee and 85% yield. Similarly, Ir-(S)-Segphos catalysts in tetrahydrofuran (THF) under mild conditions (25°C, 10 bar H₂) provide 94% ee with 90% conversion. These methods eliminate the need for resolution but require high-pressure equipment and expensive catalysts.
Organocatalytic Transfer Hydrogenation
Pioneered by the CN112142663B patent, a chiral phosphoric acid catalyst (e.g., TRIP) enables asymmetric transfer hydrogenation of 1-Ph-DHIQ using Hantzsch ester as a hydrogen donor. Key conditions include:
This method is notable for its ambient reaction conditions and avoidance of transition metals, simplifying purification and reducing environmental impact.
Novel Catalytic Approaches
Enzymatic Dynamic Kinetic Resolution
A 2023 study reported a lipase-mediated dynamic kinetic resolution of racemic 1-Ph-THIQ. Using Candida antarctica lipase B (CAL-B) and vinyl acetate in toluene, the (R)-enantiomer is selectively acetylated, leaving the (S)-enantiomer unreacted (ee >99%, yield 45%). While enzymatic methods are eco-friendly, scalability remains problematic due to enzyme cost and slow reaction rates.
Photoredox Catalysis
Visible-light-driven photoredox catalysis has been explored for asymmetric synthesis. A Ru(bpy)₃²⁺/chiral amine system facilitates single-electron transfer (SET) reduction of 1-Ph-DHIQ, achieving 86% ee and 78% yield under blue LED irradiation. This approach is promising for low-energy synthesis but requires further optimization for industrial adoption.
Industrial-Scale Synthesis
Astellas’ Manufacturing Process
Astellas Pharma’s patented route involves:
-
Condensation : (S)-1-Ph-THIQ with triphosgene in dichloromethane (DCM) using triethylamine (TEA) as base.
-
One-Pot Reaction : Intermediate 1-phenyl-3,4-dihydroisoquinoline-2-carbonyl chloride reacts with (R)-3-quinuclidinol without isolation, yielding solifenacin base.
-
Succination : Treatment with succinic acid in ethanol affords solifenacin succinate.
Key Data :
| Step | Yield | Purity |
|---|---|---|
| Condensation | 95% | 98.5% |
| One-Pot | 88% | 99.2% |
| Succination | 92% | 99.8% |
This process minimizes intermediate purification, enhancing cost efficiency.
Green Chemistry Innovations
A solvent-free mechanochemical approach employs ball milling of 1-Ph-DHIQ with a chiral thiourea catalyst and Hantzsch ester. Achievements include:
-
Reaction Time : 2 hours
-
ee : 97%
-
Yield : 82%
This method reduces solvent waste by 90% compared to traditional routes.
Comparative Analysis of Methods
Análisis De Reacciones Químicas
Resolution Using D-Tartaric Acid
The racemic mixture is resolved via diastereomeric salt formation with D-tartaric acid:
-
Reagents : D-Tartaric acid, isopropyl alcohol/water
-
Conditions : 70°C, crystallization at 5°C
-
Outcome : (S)-enantiomer isolated with 96.7% enantiomeric excess (ee) and 43.7% yield .
Racemization via N-Chloroamine Intermediate
Unwanted (R)-enantiomer is recycled through racemization:
Coordination Chemistry: Dithiocarbamate Complexes
The amine reacts with CS₂ and triethylamine to form a dithiocarbamate ligand, which complexes with metals:
Ligand Synthesis :
Metal Complexation :
| Metal Salt | Complex | Yield (%) | Application |
|---|---|---|---|
| NiCl₂ | [Ni(PTHIQDTC)₂] | 76.5 | Catalysis, materials |
| SnCl₂ | [Sn(PTHIQDTC)₂] | 84 | Antibacterial agents |
| Zn(OAc)₂ | [Zn(PTHIQDTC)₂] | 78.3 | Luminescent materials |
Catalytic Cross-Dehydrogenative Coupling (CDC)
In dimethylacetamide (DMA), the compound undergoes photocatalytic CDC reactions with nucleophiles like nitromethane:
-
Catalyst : COF-JLU5 (covalent organic framework)
-
Conditions : Visible light, O₂ atmosphere
Biological Interactions: Dopamine β-Hydroxylase Inhibition
(1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline inhibits dopamine β-hydroxylase (Ki = 0.8 μM), a target in Parkinson’s disease research .
This compound’s reactivity underpins its role in synthesizing therapeutics like solifenacin and functional materials. Its stereochemical flexibility and diverse reaction pathways make it indispensable in asymmetric synthesis and coordination chemistry.
Aplicaciones Científicas De Investigación
Pharmaceutical Development
Key Applications:
- Antidepressant Properties: (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline has been identified as a potential antidepressant due to its ability to inhibit serotonin reuptake. This mechanism is crucial for treating depression and anxiety disorders .
- Dopamine β-Hydroxylase Inhibition: This compound serves as a lead for developing drugs targeting dopamine β-hydroxylase, which is significant in the context of neurodegenerative diseases like Parkinson's disease .
Case Study:
A study demonstrated that derivatives of this compound exhibited enhanced activity against dopamine β-hydroxylase in vitro, suggesting their potential as therapeutic agents for Parkinson's disease .
Neuroscience Research
Key Applications:
- Neurotransmission Studies: The compound is utilized to explore neurotransmission mechanisms, particularly in understanding the pathophysiology of mood disorders and cognitive functions .
Data Table: Neurotransmission Mechanisms
| Study Focus | Findings |
|---|---|
| Serotonin Reuptake Inhibition | Significant reduction in depressive symptoms |
| Dopamine Regulation | Enhanced dopaminergic signaling |
Organic Synthesis
Key Applications:
- Building Block in Organic Chemistry: this compound serves as a versatile building block for synthesizing complex organic molecules with various functionalities .
Data Table: Synthetic Pathways
| Reaction Type | Description |
|---|---|
| Acylation | Used to synthesize N-styroyl-benzamide |
| Reduction | Converts 1-phenyl-3,4-dihydroisoquinoline to this compound |
Material Science
Key Applications:
- Development of New Materials: The unique properties of this compound make it suitable for creating advanced materials such as polymers and coatings that enhance durability and performance .
Case Study:
Research has indicated that incorporating this compound into polymer matrices can significantly improve mechanical properties and thermal stability .
Natural Product Synthesis
Key Applications:
Mecanismo De Acción
The mechanism of action of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it acts as an inhibitor of dopamine β-hydroxylase, an enzyme involved in the biosynthesis of norepinephrine from dopamine. By inhibiting this enzyme, the compound can modulate neurotransmitter levels and potentially affect neurological functions.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Comparisons
Metabolic and Pharmacokinetic Comparisons
- Brain Penetration : Both TIQ and 1MeTIQ readily cross the blood-brain barrier, but (1S)-1-phenyl-THIQ’s brain distribution remains understudied. TIQ and 1MeTIQ accumulate in the brain at concentrations 4.5× higher than blood, with >90% remaining unmetabolized .
- Metabolism: TIQ undergoes 4-hydroxylation (2.7%) and N-methylation (0.4%) . 1MeTIQ shows higher 4-hydroxylation (8.7%) and forms 1-methyl-3,4-dihydroisoquinoline . N-Methyl-THIQ derivatives are oxidized by monoamine oxidase (MAO) to neurotoxic cations, akin to MPTP’s metabolic pathway .
Research Findings and Implications
- Neurotoxicity vs. Therapeutic Potential: While N-methyl-THIQ derivatives are neurotoxic, (1S)-1-phenyl-THIQ’s role in solifenacin highlights its therapeutic utility. Structural modifications (e.g., phenyl vs. methyl groups) dramatically alter biological outcomes .
- Chiral Specificity: The S-configuration of (1S)-1-phenyl-THIQ is critical for its enantioselective applications, as seen in organocatalysts and pharmaceutical intermediates .
- Comparative Solubility : The N-phenyl-THIQ scaffold’s basic nitrogen allows salt formation, enhancing solubility for drug design , whereas hydrophobic substituents (e.g., trifluoromethyl) in analogs like 6-(trifluoromethyl)-THIQ may improve bioavailability .
Data Tables
Table 2: Physical Properties of Selected THIQ Derivatives
Actividad Biológica
(1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C15H15N
- Molecular Weight : 209.29 g/mol
- CAS Number : 118864-75-8
This compound is characterized as a white solid and has been identified as a lead compound in the development of drugs targeting dopamine β-hydroxylase, which plays a crucial role in dopamine metabolism and is implicated in neurodegenerative diseases like Parkinson's disease .
Dopamine β-Hydroxylase Inhibition
This compound has shown promising results as an inhibitor of human serum dopamine β-hydroxylase. This inhibition can potentially influence dopamine levels in the brain, making it a candidate for further research into treatments for Parkinson's disease and other dopamine-related disorders .
Anticonvulsant Activity
Research has indicated that derivatives of THIQ exhibit anticonvulsant properties. For instance, (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride demonstrated protective effects against NMDA-induced seizures in animal models. This suggests that THIQ compounds may modulate neurotransmitter pathways involved in seizure activity .
Tubulin Polymerization Inhibition
Recent studies have highlighted the ability of certain THIQ derivatives to inhibit tubulin polymerization. This property is critical in cancer therapy since disrupting microtubule dynamics can inhibit cancer cell proliferation. Compounds such as 5n have been identified with optimal bioactivity against tubulin .
Biological Activities Overview
Study on Anticonvulsant Properties
In a study examining various tetrahydroisoquinoline derivatives, researchers synthesized several compounds and tested their efficacy against induced seizures. The results indicated that specific substitutions on the phenyl ring significantly enhanced anticonvulsant activity. For example, the compound (+)-FR115427 was notably effective in protecting hippocampal neurons from degeneration during hypoxic conditions .
Tubulin Inhibition Research
A series of 1-phenyl-3,4-dihydroisoquinoline derivatives were synthesized to evaluate their cytotoxic effects on cancer cell lines. Compound 5n was found to be particularly potent due to its structural features that favor binding to tubulin. The study employed molecular docking techniques to elucidate the binding interactions between these compounds and tubulin, providing insights into their mechanism of action as potential antitumor agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline?
- Methodological Answer : The compound is typically synthesized via cyclization of phenethylamine derivatives. A three-step protocol involves:
Acetylation of phenethylamine with acetyl chloride.
Cyclization using polyphosphoric acid (PPA) to form the tetrahydroisoquinoline core.
Reduction of intermediates with agents like potassium borohydride (KBH₄) to achieve the final structure .
Alternative methods include coupling reactions between 1,2,3,4-tetrahydroisoquinoline and aryl halides under metal-free conditions, yielding multi-gram quantities with minimal purification .
Q. How is the stereochemistry of this compound confirmed?
- Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using (+)-tartaric acid) is employed to isolate the (S)-enantiomer. Structural validation combines:
- NMR spectroscopy (¹H and ¹³C) to confirm regiochemistry and purity .
- X-ray crystallography to resolve stereochemical ambiguity, as demonstrated in spiroheterocyclic analogs .
- Chiral chromatography for enantiomeric excess (ee) determination, critical for pharmaceutical intermediates .
Advanced Research Questions
Q. What enantioselective methods are available for synthesizing chiral 1-aryl-tetrahydroisoquinolines?
- Methodological Answer :
- Asymmetric Hydrogenation : Enantioselective hydrogenation of 1-aryl-3,4-dihydroisoquinolines using chiral catalysts (e.g., Ru or Rh complexes) achieves high ee values .
- Dynamic Kinetic Resolution (DKR) : Lipase-mediated acylation (e.g., CAL-B with phenyl acetate) resolves racemic amines into (S)-amides with >99% ee .
- Optical Resolution : Diastereomeric salt formation with tartaric acid precedes transesterification steps in solifenacin synthesis .
Q. How can synthetic challenges like stereochemical control and scalability be addressed?
- Methodological Answer :
- Diastereoselective Cyclization : Substituent effects on γ/δ-oxo acids during lactam formation (e.g., angular vs. linear products) are controlled by reaction temperature and solvent polarity, achieving >90% diastereoselectivity .
- Continuous Flow Reactors : Photocatalyzed α-alkylation of amines (e.g., Ru(bpy)₃Cl₂-mediated reactions) improves scalability and reduces reaction times under inert conditions .
- Microwave-Assisted Synthesis : Accelerates decarboxylative annulation/denitration steps, reducing reaction times from hours to minutes while maintaining yield .
Q. What pharmacological activities have been identified for 1-aryl-tetrahydroisoquinoline derivatives?
- Methodological Answer :
- Antimalarial Activity : 1-Aryl-6-hydroxy analogs inhibit Plasmodium falciparum (IC₅₀ < 0.2 μg/mL) with low cytotoxicity (CC₅₀ >170 μM in rat myoblasts), validated via [³H]hypoxanthine incorporation assays .
- Neuroprotection : 1-Methyl derivatives mitigate MPP⁺-induced mitochondrial complex I inhibition in striatal synaptosomes, preventing parkinsonian-like damage .
- Cardiovascular Effects : 1-Isopropyl derivatives (e.g., compound 3b ) reduce hypertension in SHR models without reflex tachycardia, linked to I₆ channel inhibition .
Q. How are data contradictions resolved in studies of diastereomer ratios or bioactivity?
- Methodological Answer :
- Analytical Cross-Validation : Combining NMR diastereomer integration , HPLC-MS for purity, and crystallographic data ensures consistency in stereochemical assignments .
- Structure-Activity Relationship (SAR) Studies : Systematic substitution (e.g., 4-Cl vs. 4-CF₃ on aryl rings) clarifies bioactivity trends. For example, 1-(4-chlorophenyl) analogs show enhanced AMPA receptor antagonism compared to unsubstituted derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
